1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(3-nitrobenzenecarbothioyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-10(17)14-5-7-15(8-6-14)13(20)11-3-2-4-12(9-11)16(18)19/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVCVYNWHJLCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=S)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one typically involves multi-step procedures. One common synthetic route includes the reaction of piperazine with 3-nitrobenzoyl chloride under controlled conditions to form the intermediate product, which is then further reacted with ethanone derivatives to yield the final compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
Pharmacological Studies
1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one has been studied for its potential pharmacological activities, particularly as an anti-cancer agent. Its structural similarity to known pharmacophores allows it to be evaluated for various therapeutic effects.
- Case Study : A study indicated that derivatives of piperazine compounds exhibit significant activity against various cancer cell lines. The introduction of nitro groups may enhance the compound's efficacy through mechanisms such as increased electron affinity, which can lead to better interactions with target proteins .
Antimicrobial Activity
Research has shown that compounds similar to this compound possess antimicrobial properties. The presence of the piperazine ring is often associated with enhanced antimicrobial activity.
- Case Study : In vitro studies demonstrated that piperazine derivatives exhibited varying degrees of antibacterial and antifungal activities. This suggests the potential for developing new antimicrobial agents from similar compounds .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including enzymes and receptors involved in disease pathways.
- Findings : Docking simulations revealed that this compound could effectively bind to specific targets, indicating a potential mechanism of action that warrants further investigation .
Data Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Pharmacology | Evaluation as an anti-cancer agent | Significant activity against cancer cell lines |
| Antimicrobial Activity | Assessment of antibacterial and antifungal properties | Effective against various microbial strains |
| Molecular Docking | Binding affinity predictions with biological targets | Potential for interaction with key disease-related proteins |
Mechanism of Action
The mechanism of action of 1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The piperazine core is a common scaffold in medicinal chemistry. Key structural variations among analogs include:
- Substituents on the aromatic ring: Halogens (Cl, F), heterocycles (thiophene, pyridazine), and electron-withdrawing groups (NO₂).
- Functional groups on the ethanone sidechain: Thioamides, amides, or alkyl chains.
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on structural formula.
Pharmacological and Biochemical Implications
- Serotonin Receptor Affinity: Piperazine derivatives often target serotonin receptors (e.g., ’s novel receptor with high affinity for tricyclic psychotropics). The nitro group in the target compound may reduce blood-brain barrier penetration compared to halogenated analogs like Y92 .
- Enzyme Inhibition : The thioamide group in the target compound could inhibit enzymes like cortisol synthase, similar to the imidazole-containing analog in .
Biological Activity
1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 263.297 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research has indicated that compounds containing piperazine moieties often exhibit significant anticancer properties. A study on similar piperazine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar effects. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Properties
Piperazine derivatives have been extensively studied for their antimicrobial properties. A related compound demonstrated effective activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the nitro group in the structure is hypothesized to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .
Acaricidal Activity
In agrochemical applications, piperazine derivatives have shown promise as acaricides. A study highlighted the acaricidal activity of related compounds against spider mites, indicating that modifications to the piperazine structure can lead to enhanced pest control efficacy . Although specific data on this compound is limited, its structural similarities suggest potential effectiveness in this area.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives. The introduction of the nitrobenzene moiety can be achieved through electrophilic aromatic substitution reactions followed by thiocarbonyl addition.
Case Study 1: Anticancer Efficacy
A recent pilot study evaluated the anticancer efficacy of various piperazine derivatives, including those structurally similar to this compound. Results indicated that these compounds could significantly reduce tumor growth in xenograft models, suggesting a promising avenue for further research into their mechanisms of action and therapeutic potential .
Case Study 2: Agricultural Application
Another case study focused on the development of novel acaricides based on piperazine structures. Compounds were tested against Tetranychus species in greenhouse conditions. Results showed that certain derivatives exhibited LC50 values significantly lower than commercial standards, indicating their potential as effective pest control agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.297 g/mol |
| Anticancer Activity | Effective against cancer cells |
| Antimicrobial Activity | Active against bacterial strains |
| Acaricidal Activity | Potentially effective against spider mites |
Q & A
Q. What are the recommended synthetic routes for 1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one, and how can reaction conditions be optimized?
The synthesis typically involves coupling a piperazine derivative with a nitrobenzenecarbothioyl group. Key steps include:
- Acylation : Reacting piperazine with chloroacetyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base .
- Thioamide formation : Introducing the 3-nitrobenzenecarbothioyl group via nucleophilic substitution. Optimize temperature (0–25°C) and solvent polarity to control reaction speed and purity .
- Purification : Use flash chromatography or crystallization with diethyl ether for high-purity yields (>95%) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- NMR spectroscopy : Analyze and NMR spectra for diagnostic peaks, such as the acetyl carbonyl (~170 ppm in ) and piperazine protons (δ 2.4–3.8 ppm in ) .
- X-ray crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement of the nitrobenzenecarbothioyl group .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ ion) using high-resolution MS .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates .
- Antimicrobial screening : Use broth microdilution (MIC) assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Substituent variation : Modify the nitro group (e.g., replace with halogens or methoxy) to assess electronic effects on binding .
- Scaffold hopping : Replace piperazine with morpholine or homopiperazine to evaluate ring size impact .
- Bioisosteric replacement : Substitute the thioamide group with carboxamide or sulfonamide to probe hydrogen-bonding interactions .
Q. What strategies resolve contradictions between computational docking predictions and experimental binding data?
- Dynamic simulations : Perform molecular dynamics (MD) over 100 ns to assess protein-ligand stability under physiological conditions .
- WaterMap analysis : Identify conserved water molecules in the binding pocket that may disrupt predicted interactions .
- Alanine scanning mutagenesis : Validate key residue contributions to binding affinity .
Q. How can synthetic yields be improved for large-scale research applications?
- Flow chemistry : Use continuous flow reactors to enhance mixing and heat transfer during acylation .
- Catalyst optimization : Screen Pd/C or Ni catalysts for nitro-group reduction steps .
- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) for greener and higher-yielding reactions .
Q. What analytical methods are critical for detecting degradation products under varying storage conditions?
- HPLC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the thioamide bond) in accelerated stability studies (40°C/75% RH) .
- Forced degradation : Expose to UV light, acidic/basic conditions, and oxidants (HO) to identify labile sites .
- Solid-state NMR : Characterize amorphous vs. crystalline degradation byproducts .
Q. How should researchers handle discrepancies in biological activity across different assay platforms?
- Cross-validation : Replicate assays in orthogonal systems (e.g., SPR vs. ITC for binding affinity) .
- Cell permeability assessment : Measure intracellular concentrations via LC-MS to rule out false negatives .
- Protein source standardization : Use recombinant proteins from the same expression system to minimize variability .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acylation | DCM, DIPEA, 0°C → 25°C | 78 | 95 | |
| Thioamide formation | DMF, KCO, 12h | 65 | 90 | |
| Purification | EtO crystallization | 85 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
